Allylmagnesium chloride
Description
Historical Context of Allylic Organomagnesium Reagents
The discovery of organomagnesium halides by Victor Grignard in 1900 revolutionized the field of organic chemistry. acs.org These reagents, prepared by the reaction of an organic halide with magnesium metal, provided a reliable method for creating carbon-carbon bonds. acs.org Early investigations into allylic Grignard reagents revealed their complex nature, including the phenomenon of allylic rearrangement, where the point of attachment of the magnesium halide can shift between the α and γ carbons of the allyl system. stackexchange.comscispace.com This observation was crucial in understanding the reactivity of these compounds. Studies on the reaction of crotylmagnesium bromide, an analogue of allylmagnesium chloride, demonstrated that the resulting product distribution was often independent of the initial isomeric form of the starting halide, suggesting a rapid equilibrium between the different allylic isomers of the Grignard reagent. stackexchange.comscispace.com
Significance in Modern Synthetic Organic Chemistry
This compound remains a cornerstone in modern synthetic organic chemistry due to its high reactivity and the synthetic utility of the resulting homoallylic alcohols. nih.gov These products are valuable intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. ontosight.aimdpi.com Its applications are diverse, ranging from simple additions to carbonyl compounds to more complex transformations like cross-coupling reactions and the synthesis of polysilanes. ontosight.aisigmaaldrich.com The ability to introduce an allyl group, which can be further functionalized, makes this compound an indispensable tool for synthetic chemists. thieme-connect.de For instance, it has been employed in the total synthesis of complex natural products like neopeltolide. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
magnesium;prop-1-ene;chloride | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.ClH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSFUFRXDOAOMP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062561 | |
| Record name | Allylmagnesium chloride | |
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Molecular Weight |
100.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2 Molar solution in tetrahydrofuran: Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Allylmagnesium chloride | |
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CAS No. |
2622-05-1 | |
| Record name | Magnesium, chloro-2-propen-1-yl- | |
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| Record name | Magnesium, chloro-2-propen-1-yl- | |
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| Record name | Allylmagnesium chloride | |
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| Record name | Allylmagnesium chloride | |
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Advanced Synthetic Methodologies for Allylmagnesium Chloride
Classical Preparation Techniques
The traditional synthesis of allylmagnesium chloride has been well-established, primarily relying on the direct reaction of an allylic halide with magnesium metal. thieme-connect.de
Direct Oxidative Addition from Allylic Halides
The most conventional and widely practiced method for synthesizing this compound is through the direct oxidative addition of allyl chloride to magnesium metal. thieme-connect.deontosight.ai This reaction is typically conducted in an aprotic solvent, with diethyl ether and tetrahydrofuran (B95107) (THF) being the most common choices. thieme-connect.deresearchgate.net The process involves the insertion of magnesium into the carbon-chlorine bond of allyl chloride. lookchem.com
A significant challenge in this synthesis is the competing Wurtz-type coupling reaction, where the newly formed Grignard reagent reacts with the starting allyl chloride, leading to the formation of hexa-1,5-diene as a byproduct. wikipedia.orgthieme-connect.de To mitigate this side reaction, it is often recommended to use an excess of magnesium. thieme-connect.deresearchgate.net For instance, a procedure involving the addition of an allylic chloride in THF to 1.2 equivalents of magnesium at 5°C can yield approximately 90% of the desired this compound. thieme-connect.de
| Parameter | Condition |
| Reactants | Allyl chloride, Magnesium metal |
| Solvents | Diethyl ether, Tetrahydrofuran |
| Key Challenge | Dimerization to hexa-1,5-diene |
| Mitigation | Use of excess magnesium |
Role of Activation Methods for Magnesium
The surface of commercially available magnesium is typically coated with a passivating layer of magnesium oxide, which can inhibit the initiation of the Grignard reaction. stackexchange.com Consequently, various activation methods have been developed to expose a fresh, reactive magnesium surface. stackexchange.com
Chemical Activation:
Iodine: A small crystal of iodine is frequently added to the reaction mixture. Its role is twofold: it can act as an indicator, with its color disappearing upon reaction initiation, and it chemically cleans the magnesium surface. stackexchange.commnstate.edu
1,2-Dibromoethane: This is another common activating agent. Its reaction with magnesium produces ethylene (B1197577) gas and magnesium bromide, effectively etching the oxide layer and exposing the reactive metal. stackexchange.comresearchgate.net The observation of ethylene bubbles provides a visual cue that the reaction has been initiated. stackexchange.com
Diisobutylaluminum hydride (DIBAH): This can be utilized to activate the magnesium surface and dry the reaction mixture, allowing the Grignard formation to commence at lower temperatures. acs.org
Mechanical Activation:
Crushing/Scratching: Physically crushing the magnesium turnings with a glass rod can break the oxide layer and expose a fresh surface. stackexchange.commnstate.edu
Stirring: Vigorous or dry stirring of the magnesium turnings can also help to abrade the passivating layer. researchgate.netresearchgate.net
Sonication: The use of ultrasound can disrupt the oxide layer and facilitate the reaction. stackexchange.com
| Activation Method | Description |
| Chemical | |
| Iodine | Chemically cleans the magnesium surface and acts as an indicator. stackexchange.commnstate.edu |
| 1,2-Dibromoethane | Reacts to form ethylene and magnesium bromide, etching the oxide layer. stackexchange.comresearchgate.net |
| DIBAH | Activates the surface and dries the reaction mixture. acs.org |
| Mechanical | |
| Crushing/Scratching | Physically breaks the magnesium oxide layer. stackexchange.commnstate.edu |
| Stirring | Abrades the passivating layer through friction. researchgate.netresearchgate.net |
| Sonication | Uses ultrasound to disrupt the oxide layer. stackexchange.com |
Specialized Synthesis Approaches
To overcome some of the limitations of the classical methods, several specialized synthetic routes have been developed.
Solvent Exchange Protocols
While diethyl ether is a traditional solvent, the use of cyclic ethers like tetrahydrofuran (THF) has been shown to be advantageous. google.com THF can form more stable complexes with the Grignard reagent. google.com The use of THF as the reaction medium can be considered a solvent exchange protocol from the classical diethyl ether method, and it has been reported that the reaction to form this compound in THF can be completed in a shorter time frame compared to using a large excess of diethyl ether. google.com
Use of Activated Magnesium (e.g., Rieke Magnesium)
A significant advancement in Grignard reagent synthesis is the use of highly reactive, or "activated," magnesium, such as Rieke magnesium. thieme-connect.de Rieke magnesium is typically prepared by the reduction of anhydrous magnesium chloride with an alkali metal, such as lithium, in the presence of an electron carrier like naphthalene. thieme-connect.deunl.edu This method produces a fine powder of magnesium with a very high surface area, which is much more reactive than standard magnesium turnings. unl.edu The use of Rieke magnesium allows for the preparation of allylic Grignard reagents at lower temperatures, which can suppress side reactions like dimerization. thieme-connect.de Furthermore, it has been demonstrated that the reaction of Rieke magnesium with certain allylic chlorides can proceed with a high degree of stereochemical retention at very low temperatures. thieme-connect.dethieme-connect.de
| Parameter | Rieke Magnesium Synthesis |
| Preparation | Reduction of MgCl₂ with Li in THF with naphthalene. thieme-connect.deunl.edu |
| Advantage | Higher reactivity, lower reaction temperatures, suppression of side reactions. thieme-connect.de |
| Stereochemistry | Can provide high retention of stereochemistry at low temperatures. thieme-connect.dethieme-connect.de |
Conversion from Allylpotassium
An alternative, though less common, method for the preparation of this compound involves the transmetalation from an existing organometallic compound. Specifically, allylpotassium can be converted to its magnesium analog by the addition of a solution of magnesium bromide in THF. researchgate.netresearchgate.net
Continuous Flow Synthesis of this compound
The transition from traditional batch processing to continuous flow synthesis for the production of highly reactive organometallic compounds like this compound represents a significant advancement in chemical manufacturing. This shift is motivated by the numerous advantages offered by continuous flow technologies, including enhanced safety, improved heat and mass transfer, greater process control, and increased productivity. mt.comnih.gov The highly exothermic and often rapid nature of Grignard reagent formation benefits substantially from the superior thermal management and precise control of reaction parameters inherent to flow reactors. google.com
Reactor Design and Optimization for Continuous Production
The successful implementation of continuous flow synthesis for this compound hinges on the appropriate selection and design of the reactor system. Several reactor types have been investigated for the continuous production of Grignard reagents, each with specific attributes suited to this heterogeneous reaction (solid magnesium metal reacting with a liquid-phase organic halide). acs.orgresearchgate.netresearchgate.net
Common reactor configurations include:
Packed-Bed Reactors (PBRs): In this design, a column is packed with magnesium metal turnings, and the allyl chloride solution is pumped through it. niper.gov.in This setup allows for a large excess of magnesium to be used, which can help drive the reaction to full conversion in a single pass. acs.orgresearchgate.netfraunhofer.de Mechanical activation of the magnesium within the reactor can also be employed to maintain a reactive surface. acs.orgresearchgate.netfraunhofer.de
Continuous Stirred-Tank Reactors (CSTRs): CSTRs provide vigorous mixing, which is beneficial for heterogeneous reactions. They can be used individually or in series to achieve the desired residence time distribution and conversion. dtu.dk In some cases, a CSTR, which can handle solid feeds via a screw feeder, is used for the initial reaction, followed by a plug flow reactor (PFR) to ensure complete conversion. beilstein-journals.org
Plug Flow Reactors (PFRs): Often used in the form of coiled tubes, PFRs offer excellent heat transfer and a narrow residence time distribution, leading to high product consistency. nih.gov They are frequently used in combination with other reactor types. For instance, a filter reactor system, consisting of a mixed flow reactor with a bottom filter to retain the solid magnesium, can be followed by a PFR for the final conversion. researchgate.net
Fluidized Bed Reactors: This design involves suspending magnesium particles by flowing the reactant solution upward at a specific velocity. google.com This approach promotes excellent heat and mass transfer, which is crucial for controlling the highly exothermic Grignard formation reaction. google.com
Optimization of the continuous production process involves fine-tuning several key parameters to maximize yield, purity, and throughput while ensuring operational safety. acs.org Key optimization parameters include residence time, temperature, reactant concentration, and flow rates. For example, in the continuous allylation of trans-cinnamaldehyde with this compound, full conversion was achieved with a residence time of 6.67 minutes using only 1.1 equivalents of the Grignard reagent. nih.gov Another study noted that for some Grignard reactions, temperatures above -15 °C allowed for completion within 5 minutes, whereas lower temperatures required significantly longer residence times. dtu.dk
A significant challenge in the continuous flow synthesis of Grignard reagents is the potential for reactor blockage due to the precipitation of magnesium salts or the handling of solid magnesium. beilstein-journals.orgnih.gov Innovative reactor designs, such as filter reactors or the use of specific anhydrides to form more soluble byproducts, have been developed to mitigate these issues. researchgate.netscribd.com
Table 1: Reactor Types and Optimization Parameters for Continuous Grignard Synthesis
| Reactor Type | Key Features | Optimization Parameters | Research Findings | Citations |
|---|---|---|---|---|
| Packed-Bed Reactor (PBR) | Column packed with magnesium turnings. | Residence Time, Flow Rate, Temperature, Mechanical Activation | Full conversion of halides can be achieved in a single pass. | acs.org, researchgate.net, niper.gov.in |
| Continuous Stirred-Tank Reactor (CSTR) | Vigorous mixing, suitable for slurries. Can be used in series. | Stirring Rate, Temperature, Residence Time, Feed Rate | Can be combined with PFRs to handle solid feeds and ensure complete reaction. | dtu.dk, beilstein-journals.org |
| Plug Flow Reactor (PFR) | Excellent heat transfer, narrow residence time distribution. | Tube Length/Volume, Flow Rate, Temperature | Often used for subsequent reaction steps after Grignard formation. | researchgate.net, nih.gov |
| Fluidized Bed Reactor | Magnesium particles suspended by fluid flow. | Flow Velocity, Temperature, Pressure | Provides superior heat and mass transfer for highly exothermic reactions. | google.com |
Process Analytical Technology (PAT) in Continuous Synthesis
Process Analytical Technology (PAT) is a critical component of modern continuous manufacturing, enabling real-time monitoring and control of chemical processes. ukri.orgresearchgate.net For the synthesis of this compound, PAT provides a framework for understanding and controlling the reaction in-situ, ensuring consistent quality and safety. researchgate.net By integrating analytical tools directly into the flow path, researchers and manufacturers can obtain immediate feedback on critical process parameters and quality attributes. researchgate.net
Spectroscopic methods are the most common PAT tools employed in continuous Grignard reactions due to their non-invasive nature and ability to provide rich chemical information in real-time. researchgate.netacs.org
Inline Near-Infrared (NIR) Spectroscopy: NIR has been successfully used to monitor the continuous synthesis of an Active Pharmaceutical Ingredient (API) intermediate involving this compound. researchgate.netacs.org By placing an NIR transmission flow cell in the product stream, it is possible to quantify the concentration of the limiting reactant in real-time. This is crucial because an excess of the Grignard reagent can lead to impurity formation, while an insufficient amount reduces the yield. researchgate.netacs.org The data from the NIR spectrometer can be used in a feedforward-feedback control loop to automatically adjust reactant dosing and maintain the reaction at the optimal stoichiometric ratio. acs.org
FlowIR (Infrared) Spectroscopy: Similar to NIR, inline FTIR (FlowIR) provides real-time monitoring of reactant consumption and product formation by tracking the characteristic vibrational frequencies of functional groups. nih.govrsc.org For instance, the disappearance of a ketone's carbonyl peak can be monitored to determine the completion of its reaction with a Grignard reagent. rsc.org This real-time information negates the need for offline sampling and analysis, which is particularly advantageous when dealing with highly reactive and air-sensitive species like this compound. rsc.org
NMR Spectroscopy: While less common for industrial inline applications due to instrumentation size, benchtop NMR systems are emerging as powerful PAT tools. nih.gov They offer the ability to provide a detailed, quantitative picture of all species in a reaction mixture without the need for calibration curves for each component, which is a requirement for IR-based methods. nih.gov
The implementation of PAT in the continuous synthesis of this compound allows for a more profound understanding of the reaction dynamics and enables robust process control, leading to improved product quality, higher yields, and enhanced safety. ukri.orgresearchgate.net
Table 2: Process Analytical Technology (PAT) in Continuous this compound Synthesis
| PAT Tool | Principle | Application | Advantages | Citations |
|---|---|---|---|---|
| Inline Near-Infrared (NIR) Spectroscopy | Measures absorption in the near-infrared region to quantify chemical components. | Real-time monitoring of reactant concentration to control stoichiometry. | Non-invasive, rapid analysis, enables feedback control loops. | researchgate.net, acs.org |
| FlowIR (FTIR) Spectroscopy | Measures absorption of infrared light by specific molecular vibrations. | Tracks consumption of starting materials and formation of products in real-time. | Provides mechanistic insights and determines reaction endpoint without sampling. | nih.gov, rsc.org |
| Benchtop NMR Spectroscopy | Uses magnetic fields to provide detailed structural and quantitative information. | Provides a universally quantitative picture of the reaction mixture. | No need for species-specific calibration; detailed mechanistic information. | nih.gov |
Mechanistic Investigations of Allylmagnesium Chloride Reactions
Reaction Mechanisms with Imines and C=N Double Bonds
Addition to Imines and Aza Aromatics
Allylmagnesium chloride readily adds to the carbon-nitrogen double bond of imines and aza aromatic compounds. nih.govthieme-connect.de The reaction with imines is believed to proceed through a six-membered ring transition state, analogous to its reactions with carbonyl compounds. nih.gov This addition is a valuable method for synthesizing homoallylic amines, which are important intermediates for various biologically active molecules. thieme-connect.de
In the case of aza aromatics, such as quinoline, the addition of allylmagnesium bromide occurs at the 2-position, which, after a subsequent elimination or oxidation, yields 2-allylquinoline 42 . thieme-connect.dethieme-connect.de
The reactivity of this compound also extends to nitroarenes. For example, the addition to nitrobenzene (B124822) at low temperature, followed by in situ reduction, produces N-allyl-N-phenylhydroxylamine 44 in high yield. thieme-connect.de
Stereoselectivity in Imine Additions
The stereoselectivity of the addition of allylmagnesium reagents to chiral imines is a key aspect of their utility in asymmetric synthesis. The addition to chiral N-benzylidene-4-toluenesulfinamide 37 with allylmagnesium bromide, for instance, yields the optically active homoallylic amine derivative 38 as a single diastereomer. thieme-connect.de
In another example, the addition of allylmagnesium bromide to O-benzyllactaldehyde N-benzylimine showed moderate syn selectivity, which is thought to be directed by a two-point binding complex. thieme-connect.com Interestingly, replacing the benzyl (B1604629) groups with silyl (B83357) groups reversed the selectivity to favor the anti product, highlighting the subtle electronic and steric effects that govern the stereochemical outcome. thieme-connect.com
Yamamoto's studies on imines derived from chiral 1-phenylethylamine (B125046) proposed an extended Cram model to explain the stereocontrol. thieme-connect.com For the addition of an allyl Grignard reagent to an imine with an isopropyl group, a diastereomeric ratio of 80:20 was observed, consistent with this model. thieme-connect.com
Reaction Mechanisms with Other Electrophiles
The high reactivity of this compound allows it to react with a variety of other electrophiles beyond carbonyls and imines. nih.govthieme-connect.de These reactions often proceed with allylic rearrangement. researchgate.net
Carboxamides: Allylmagnesium bromide can react with cyclic amides, such as 34 , at room temperature, whereas other Grignard reagents require higher temperatures. nih.gov Multiple additions to amides are also possible, as seen in the reaction with compound 36 . nih.gov
Nitriles: The addition of Grignard reagents to nitriles is a general method for synthesizing ketones after hydrolysis of the intermediate magnesio-imine. thieme-connect.de
Alkenes: this compound can add to unactivated alkenes like ethene via a magnesium-ene reaction mechanism involving a six-membered cyclic transition state, such as structure 47 . thieme-connect.dethieme-connect.de This reaction leads to the formation of a pent-4-enylmagnesium compound 46 , which upon hydrolysis gives pent-1-ene. thieme-connect.dethieme-connect.de
Epoxides: The addition of this compound to α,β-epoxyimines can be highly diastereoselective, with the facial selectivity controllable by the use of a Lewis acid like BF3·OEt2. researchgate.net
Alkyl Halides: this compound can participate in Pd-catalyzed enantioselective cross-coupling reactions with racemic alkyl halides, such as (1-chloroethyl)benzene (B1265384) (26 ), to produce enantioenriched products. acs.org
The following table lists the compounds mentioned in this article.
Reactions with Nitro Compounds
The reaction of this compound with nitro compounds serves as a method for synthesizing allylic N-substituted products. The addition of allylic Grignard reagents to nitro compounds can lead to the formation of nitrones or fully reduced N-allylated amines, depending on the reaction conditions. thieme-connect.de For instance, when but-2-enylmagnesium chloride, a substituted allylic Grignard, reacts with nitroarenes, it does so exclusively at its γ-position, yielding allylic nitrones with high stereoselectivity. thieme-connect.de
However, the intermediate adduct formed from the reaction of this compound itself with a nitro compound is often too unstable to be isolated. thieme-connect.de For example, the reaction with nitrobenzene using allylmagnesium bromide primarily yields N-allyl-N-phenylhydroxylamine upon hydrolysis. Further reaction can lead to the formation of N-allylaniline. The reaction is believed to proceed through an initial addition of the allyl group to the nitrogen atom of the nitro group, followed by the elimination of a magnesium salt.
| Reactant | Product(s) | Observations |
| Nitroarenes | Allylic Nitrones | Reaction with but-2-enylmagnesium chloride shows high stereoselectivity (E/Z >95:5). thieme-connect.de |
| Nitroalkanes | Chiral Nitrones, Hydroxylamines | Enantioselective synthesis is possible starting from optically active nitroalkanes. thieme-connect.de |
Reactions with Alkenes (Magnesium-Ene Reactions)
While Grignard reagents are generally unreactive toward unconjugated carbon-carbon double bonds without a transition-metal catalyst, this compound is a notable exception. thieme-connect.dethieme-connect.de It can react with simple alkenes like ethene and other alk-1-enes at temperatures above 20 °C. thieme-connect.dethieme-connect.de The reaction with ethene, for example, results in the formation of a pent-4-enylmagnesium compound, which upon hydrolysis gives pent-1-ene. thieme-connect.dethieme-connect.de
This enhanced reactivity is attributed to a magnesium-ene reaction mechanism. thieme-connect.dethieme-connect.de The reaction is believed to proceed through a six-membered cyclic transition state, which accounts for the ability of the allyl group to add across the double bond. thieme-connect.dethieme-connect.de However, reactions with terminal alkenes often result in lower yields due to side reactions such as polymerization and rearrangement of the alkenyl Grignard reagent formed in situ. thieme-connect.dethieme-connect.de
| Alkene Reactant | Product (after hydrolysis) | Yield | Mechanism |
| Ethene | Pent-1-ene | 41% thieme-connect.dethieme-connect.de | Magnesium-Ene Reaction thieme-connect.dethieme-connect.de |
| Terminal Alkenes | Corresponding longer-chain alkene | Lower yields thieme-connect.dethieme-connect.de | Magnesium-Ene Reaction thieme-connect.dethieme-connect.de |
Reactions with Carboxamide Functional Groups
This compound reacts with carboxamides to produce ketones or tertiary alcohols. thieme-connect.denih.gov The high reactivity of allylic Grignard reagents allows them to add to carboxamides where other Grignards might be less effective. nih.gov The reaction can sometimes lead to multiple additions, resulting in tertiary alcohols. nih.gov
To control the reaction and favor the formation of ketones, mixed organolithium-magnesium reagents can be employed. researchgate.net Treating a carboxamide with a combination of this compound and a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can efficiently produce 2-propenyl ketones. thieme-connect.deresearchgate.net The ketone product is protected from further nucleophilic attack because it is converted into its enolate form under these basic conditions. researchgate.net Mechanistic investigations using radical clocks have shown that the addition of this compound to Weinreb amides proceeds through a concerted, two-electron mechanism, with no evidence of single-electron transfer. orgsyn.org
| Carboxamide Substrate | Reagent(s) | Product | Key Finding |
| Cyclic amide | Allylmagnesium bromide | Ring-opened ketone/alcohol | Allylmagnesium reagents are more reactive than methyl or phenyl Grignards. nih.gov |
| Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate (α-cyclogeranate) | This compound / LDA | α-damascone | Efficient synthesis of the ketone by preventing secondary addition. thieme-connect.deresearchgate.net |
| Weinreb Amides | This compound | Ketones | The reaction follows a two-electron mechanism, not single-electron transfer. orgsyn.org |
Carboxylation Reactions
The carboxylation of this compound is a direct and effective method for synthesizing β,γ-unsaturated carboxylic acids. thieme-connect.de This reaction is a variant of the Grignard reagent's addition to carbonyl compounds, in this case, carbon dioxide. When this compound is treated with dry carbon dioxide, it undergoes carboxylation to yield but-3-enoic acid in high yield after acidic workup. thieme-connect.de This method is a reliable route to this class of carboxylic acids. thieme-connect.deresearchgate.net
| Grignard Reagent | Electrophile | Product | Yield |
| Allylmagnesium compound | Carbon Dioxide (CO₂) | β,γ-Unsaturated carboxylic acid (e.g., But-3-enoic acid) | High thieme-connect.de |
Nucleophilic Ring-Opening Reactions
This compound is a potent nucleophile capable of opening strained ring systems like epoxides and aziridines. thieme-connect.de These reactions are valuable in synthesis as they introduce an allyl group while creating a 1,2-difunctionalized molecule. thieme-connect.de
Epoxides: The reaction of this compound with an epoxide proceeds via an SN2 mechanism. masterorganicchemistry.com The nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide ring, leading to the inversion of stereochemistry at that center. masterorganicchemistry.com The initial product is a magnesium alkoxide, which upon acidic workup yields a homoallylic alcohol. masterorganicchemistry.com For instance, the addition of this compound to a chiral, non-racemic α,β-epoxyimine has been shown to be highly diastereoselective. researchgate.net
Aziridines: Aziridines, particularly those "activated" with an electron-withdrawing group on the nitrogen atom (like a tosyl group), are susceptible to nucleophilic ring-opening by Grignard reagents. clockss.org Similar to epoxides, the reaction with this compound typically involves an SN2 attack at the less substituted carbon, leading to the formation of a new C-C bond and the opening of the three-membered ring. clockss.org This provides a direct route to γ,δ-unsaturated amines.
| Strained Ring | Key Mechanistic Feature | Product Type (after workup) |
| Epoxide | SN2 attack at the least substituted carbon. masterorganicchemistry.com | Homoallylic alcohol masterorganicchemistry.com |
| Activated Aziridine | SN2 attack at the least substituted carbon. clockss.org | γ,δ-Unsaturated amine clockss.org |
Structural Characterization and Solution Behavior of Allylmagnesium Chloride
Schlenk Equilibrium and Aggregation Phenomena
In solution, particularly in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), allylmagnesium chloride is not a simple monomeric species. It exists as a complex mixture of species governed by the Schlenk equilibrium. wikipedia.orgtcichemicals.comtcichemicals.com This equilibrium involves the exchange of ligands between magnesium centers, leading to the formation of dialkylmagnesium (diallylmagnesium) and magnesium chloride. wikipedia.orgtcichemicals.com
Schlenk Equilibrium for this compound: 2 C₃H₅MgCl ⇌ (C₃H₅)₂Mg + MgCl₂
The position of this equilibrium is significantly influenced by several factors. In monoethers like diethyl ether, the equilibrium generally favors the organomagnesium halide (C₃H₅MgCl). wikipedia.org The nature of the solvent, the organic group, the halide, and the concentration all play crucial roles in determining the precise composition of the species in solution. nih.gov
Furthermore, Grignard reagents like this compound readily form aggregates. nih.gov At higher concentrations, dimeric and higher oligomeric structures are common. wikipedia.org For instance, alkylmagnesium chlorides are known to exist as dimers in ether. wikipedia.org These aggregates can involve bridging halide atoms between two magnesium centers. nih.gov Computational studies on related Grignard reagents have shown that the reaction pathway often involves the formation of dinuclear species bridged by chlorine atoms. acs.orgresearchgate.net This aggregation behavior significantly complicates the analysis of its solution structure and reactivity. nih.gov
Spectroscopic Investigations of Solution Structure
Spectroscopic techniques are vital for elucidating the intricate nature of this compound in solution, revealing its dynamic character and the various species present at equilibrium.
NMR spectroscopy has been a powerful tool for studying the structure and dynamics of allylic Grignard reagents. researchgate.netscispace.com Low-temperature ¹H and ¹³C NMR studies confirm that the allyl group is typically σ-bonded to the magnesium atom. researchgate.net
The spectra often reveal a dynamic process occurring in solution. For allylmagnesium bromide and chloride, the methylene (B1212753) resonances in the ¹³C NMR spectra show broadening at low temperatures. researchgate.net This broadening is attributed to an exchange process, which is believed to be the interconversion between the classical unsymmetrical allylic structures. researchgate.net This indicates that the allyl group is fluxional, rapidly rearranging on the NMR timescale at room temperature. scispace.comresearchgate.net Studies on related allylic Grignard reagents have allowed for the determination of activation parameters for this exchange process from the line broadenings in the spectra. researchgate.net
| Compound/Fragment | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
| Allyl Chloride | ¹³C | CDCl₃ | 133.3 (CH), 118.9 (CH₂), 46.8 (CH₂Cl) | chemicalbook.com |
| 6-Chloro-1-hexene | ¹³C | CDCl₃ | 136.1, 114.8, 44.8, 32.9, 32.0, 26.1 | orgsyn.org |
| 8-Chloro-1-octene | ¹³C | CDCl₃ | 136.1, 114.8, 44.8, 32.9, 32.0, 26.1 | orgsyn.org |
Note: Specific NMR data for this compound itself is sparse in publicly available literature due to its reactive and complex nature in solution. The table includes data for the related starting material and a reaction product for comparative context.
Obtaining single crystals of simple, unsolvated Grignard reagents like this compound suitable for X-ray diffraction is exceedingly difficult, and such structures have generally not been reported. researchgate.net This is due to their high reactivity and the strong tendency of the magnesium center to coordinate with solvent molecules, such as THF or diethyl ether. wikipedia.orgresearchgate.net
Consequently, structural insights are primarily derived from the crystallographic analysis of more stable, related organomagnesium complexes. researchgate.net These include:
Solvated Monomers: The most common crystal structures of Grignard compounds are four-coordinated, distorted tetrahedral complexes with the general formula RMgXL₂, where L is a solvent molecule like THF. nih.gov
Dinuclear (Dimeric) Structures: In solution and in the solid state, binuclear structures are frequently observed, especially for alkylmagnesium chlorides. wikipedia.orgnih.gov In these dimers, two magnesium centers are typically bridged by two halogen atoms. nih.gov
Complexes with Other Ligands: The structure of organomagnesium compounds complexed with various ligands, such as naphthyridine, has been studied. These studies reveal different coordination geometries around the magnesium centers, including trigonal bipyramidal and octahedral, depending on the steric and electronic properties of the ligand. acs.org
For example, the solid-state structure of a dinuclear dibutylmagnesium (B73119) complex with a naphthyridine ligand revealed a distorted trigonal bipyramidal geometry around the magnesium centers, with each magnesium also coordinated to a THF molecule. acs.org While not this compound itself, these structures provide the best available models for the coordination environment and potential aggregation states of the compound in solution. nih.govresearchgate.net
Computational Studies of Allylmagnesium Species Geometry and Bonding
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for probing the geometry, bonding, and energetics of allylmagnesium species that are challenging to study experimentally. nih.govnih.govorganic-chemistry.org
These studies suggest that reactions involving allylmagnesium reagents likely proceed through a concerted, six-membered ring transition state. nih.gov DFT calculations have been employed to investigate the geometries of these transition states, often modeled as chair-like structures. nih.gov The energy of these complexes is sensitive to the orientation of the allyl group and any coordinated solvent molecules. nih.gov
Key findings from computational studies include:
Nature of the Mg-C Bond: The bonding in magnesium species can be highly ionic. For instance, in a system with an NHC-ligated magnesium, the Mg-R bond was found to be strongly nucleophilic due to activation by the ligand. researchgate.net
Role of Solvent: The solvent plays a critical role beyond simple stabilization. Ab initio molecular dynamics simulations of the Schlenk equilibrium for methylmagnesium chloride in THF showed that asymmetric solvation of the magnesium atoms is necessary to facilitate the bond-breaking and bond-forming processes of the ligand exchange. acs.org The most stable, symmetrically solvated species were found to be unreactive. acs.org
Aggregation: DFT calculations support the experimental observation of aggregation. Studies have suggested that dimeric Grignard moieties can be more reactive in nucleophilic additions than the corresponding monomeric species. researchgate.net The formation of dinuclear species bridged by chlorine atoms is a key feature in the computed reaction pathways for the Schlenk equilibrium. researchgate.net
Geometry: Computational analysis of various conformers of related organomagnesium complexes helps to identify the lowest-energy ground-state structures. For instance, DFT calculations on α-substituted ketones complexed with magnesium species have been used to predict their preferred conformations in solution. doi.org
These computational insights provide a molecular-level picture of the complex equilibria and reaction pathways that are difficult to access through experimental means alone. acs.orgnih.gov
Advanced Applications of Allylmagnesium Chloride in Complex Organic Synthesis
Allylation Reactions for Carbon-Carbon Bond Formation
Allylation reactions utilizing allylmagnesium chloride are powerful methods for creating carbon-carbon bonds. cymitquimica.com These reactions involve the nucleophilic addition of the allyl group from the Grignard reagent to an electrophilic carbon atom, leading to the formation of a new, larger molecule. cymitquimica.com
Synthesis of Homoallylic Alcohols
A primary application of this compound is in the synthesis of homoallylic alcohols through its reaction with carbonyl compounds. ontosight.ainih.gov This transformation is highly valued as it introduces a synthetically versatile allyl group into the molecule. nih.gov The addition of this compound to aldehydes and ketones yields secondary and tertiary homoallylic alcohols, respectively. ontosight.ainih.gov These products are crucial intermediates in the synthesis of various biologically active compounds and natural products. thieme-connect.deresearchgate.net
The reactivity of this compound is notably high, allowing it to react with a wide range of carbonyl compounds, including sterically hindered ketones that may not react with other organometallic reagents. nih.gov However, the stereoselectivity of these reactions can be variable. While additions to some conformationally biased or sterically hindered ketones can proceed with high diastereoselectivity, reactions with many simple chiral aldehydes and ketones often result in low stereoselectivity. nih.govnih.gov
Table 1: Examples of Homoallylic Alcohol Synthesis using this compound
| Carbonyl Substrate | Product | Observations | Reference |
| Aldehydes (general) | Secondary Homoallylic Alcohols | Generally high yields, variable diastereoselectivity. | nih.gov |
| Ketones (general) | Tertiary Homoallylic Alcohols | Effective even with hindered ketones. | nih.gov |
| α-Halogenated Propiophenones | α-Halo-β-allyl Alcohols | High diastereoselectivity observed. | nih.gov |
| Racemic α-Silyloxy Ketones | Diastereomeric Homoallylic Alcohols | Stereoselective in many cases, rapid reaction at low temperatures. | nih.gov |
Synthesis of Homoallylic Amines
The synthesis of homoallylic amines, another critical class of organic compounds, can be achieved through the reaction of this compound with imines or their derivatives. nih.govbeilstein-journals.org Homoallylic amines are valuable precursors for the synthesis of alkaloids and other nitrogen-containing natural products. beilstein-journals.org
One approach involves the 1,2-addition of this compound to chiral α,β-unsaturated imines, which can proceed with good yields and excellent diastereoselectivities to furnish chiral α-alkenyl homoallylic primary amines. nih.gov Additionally, this compound can be added to benzophenone (B1666685) imine to create allyl donor sources for subsequent rearrangement reactions to form homoallylic amines. beilstein-journals.org The development of three-component reactions, where an aldehyde, an amine, and an allylating agent like this compound are combined, offers an efficient route to these important molecules. organic-chemistry.org
Cross-Coupling Reactions
This compound is a key participant in various cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon bonds between two different organic fragments. ontosight.aicymitquimica.com
Transition Metal-Catalyzed Cross-Coupling
Transition metal catalysts, particularly those based on palladium and nickel, are frequently employed to facilitate the cross-coupling of this compound with organic halides or triflates. ontosight.aichemie-brunschwig.cheie.gr These reactions, such as the Kumada, Negishi, and Stille couplings, have become indispensable tools in modern organic synthesis. chemie-brunschwig.chchemie-brunschwig.ch
In a Kumada coupling, a Grignard reagent like this compound is coupled with an organic halide in the presence of a nickel or palladium catalyst. researchgate.netresearchgate.net This method has been utilized for the synthesis of allylbenzene (B44316) moieties. researchgate.net The Negishi coupling involves the reaction of an organozinc reagent (which can be prepared from this compound via transmetalation) with an organic halide, catalyzed by palladium or nickel. chemie-brunschwig.chmit.edu This approach often offers greater functional group tolerance. chemie-brunschwig.ch Cobalt complexes have also been shown to catalyze the cross-coupling of alkyl halides with this compound, proceeding through a radical mechanism. researchgate.net
Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions with this compound
| Coupling Reaction | Catalyst | Coupling Partners | Key Features |
| Kumada Coupling | Nickel or Palladium | This compound + Organic Halide | Effective for creating allyl-aryl bonds. researchgate.netresearchgate.net |
| Negishi Coupling | Palladium or Nickel | Organozinc (from this compound) + Organic Halide | High functional group tolerance. chemie-brunschwig.chchemie-brunschwig.chmit.edu |
| Cobalt-Catalyzed Coupling | Cobalt | This compound + Alkyl Halide | Proceeds via a radical pathway. researchgate.net |
Asymmetric Cross-Coupling
The development of asymmetric cross-coupling reactions using this compound allows for the synthesis of chiral molecules with high enantiomeric purity. acs.org This is typically achieved by employing a chiral ligand that coordinates to the transition metal catalyst, thereby influencing the stereochemical outcome of the reaction. nih.gov
An early example of enantioselective cross-coupling involved the reaction of this compound with a racemic chloroethylbenzene, catalyzed by a chiral palladium complex, which produced the desired product with modest enantiomeric excess. acs.orgnih.gov More recent advancements have focused on developing more effective chiral ligands and catalytic systems to achieve higher levels of enantioselectivity. acs.org These reactions can proceed through various mechanisms, including stereoconvergent processes where a racemic starting material is converted to a single enantiomer of the product. acs.org
Synthesis of Diverse Organic Molecular Architectures
The utility of this compound extends to the synthesis of a wide array of complex and diverse organic molecular architectures. ontosight.aicymitquimica.com Its ability to participate in both addition and cross-coupling reactions makes it a valuable reagent in the total synthesis of natural products and other biologically significant molecules. ontosight.ainih.gov
For instance, intramolecular magnesium-ene reactions involving allylic magnesium compounds derived from allyl chlorides have been employed in the synthesis of marine natural products like (±)-Δ9(12)-capnellene. thieme-connect.de this compound is also used as a reagent in the preparation of the antipsychotic drug clopixol and in the synthesis of 1,7-disubstituted-1,2,3,4-tetrahydroisoquinolines. sigmaaldrich.comsigmaaldrich.com Furthermore, the reaction of this compound with epoxides can lead to the regioselective ring-opening to form homoallylic alcohols, providing another avenue for constructing complex molecular frameworks. beilstein-journals.org The versatility of this Grignard reagent is further highlighted by its use in the synthesis of polysilane-crown ether polymers. sigmaaldrich.comsigmaaldrich.com
Comparative Studies with Other Organometallic Reagents
Contrasting Reactivity and Selectivity with Alkyl/Alkenyl Grignard Reagents
Allylmagnesium chloride often exhibits reactivity and selectivity that starkly contrast with its alkyl and alkenyl Grignard counterparts. A primary distinction lies in its heightened reactivity. Additions of allylic Grignard reagents to unhindered carbonyl compounds can occur at rates nearing the diffusion rate limit. nih.gov This high reactivity allows allylmagnesium reagents to participate in reactions where other Grignard reagents, such as methylmagnesium chloride, might fail or lead to undesired side reactions like enolization, especially with hindered ketones. libguides.com For instance, while methylmagnesium chloride, which lacks β-hydrogens, can act as a strong base and enolize hindered ketones, allylmagnesium bromide adds to diisopropyl ketone in good yield. libguides.com
This enhanced reactivity, however, often comes at the cost of stereoselectivity. In many cases, allylmagnesium reagents exhibit low stereoselectivity where other Grignard reagents react with high selectivity. nih.gov Furthermore, there are instances where allylmagnesium reagents provide the opposite stereoisomer compared to other Grignard reagents. nih.gov For example, the addition of methylmagnesium chloride to ketone 73 shows some selectivity for the product expected from chelation control, whereas the addition of this compound to the similar ketone 75 yields the opposite stereoisomer, which is consistent with the Felkin-Anh model. nih.gov
The predictive power of common stereochemical models, such as the Felkin-Anh and Cram-chelation models, which are often reliable for alkyl and alkenyl Grignard reagents, frequently fails when applied to this compound reactions. nih.gov For example, in additions to α-alkoxy ketones, most organomagnesium reagents react with high chelation-controlled stereoselectivity. In contrast, allylmagnesium bromide often reacts with no stereoselectivity under similar conditions. nih.gov This difference is attributed to the fact that the stereochemistry-determining step for allylmagnesium reagent additions can be diffusion-controlled, which means the reaction is too fast for the thermodynamic preferences of chelation or Felkin-Anh models to dictate the outcome. nih.gov
Competition experiments have shown that this compound does not exhibit the rate acceleration typically seen in chelation-controlled additions with other Grignard reagents. nih.gov For instance, no significant rate difference was observed for the addition of this compound to a β-alkoxy aldehyde capable of chelation versus one that is not, a behavior that contrasts with that of methylmagnesium chloride under Curtin-Hammett control. nih.gov
| Reagent | Substrate | Observed Selectivity Model | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Methylmagnesium chloride | Ketone 73 (α-alkoxy) | Chelation Control | Selective | nih.gov |
| This compound | Ketone 75 (α-alkoxy) | Felkin-Anh | Selective (opposite to MeMgCl) | nih.gov |
| Most Organomagnesium Reagents | α-Alkoxy Ketones | Chelation Control | High | nih.gov |
| Allylmagnesium bromide | α-Alkoxy Ketones | None | Low / None | nih.gov |
Comparison with Allylmetal Reagents of Different Metals (e.g., Zinc, Cerium, Boron, Titanium, Tin)
When compared to allylmetal reagents derived from other metals, this compound often proves to be a highly reactive but less stereoselective option. The choice of metal in an allylmetal reagent can significantly influence the stereochemical outcome of its reaction with carbonyls and imines. nih.govmsu.edu
Allylzinc Reagents: In some cases, allylzinc reagents can provide opposite stereoselectivity to allylmagnesium reagents. For instance, the addition of an allylzinc reagent to imine 80 yielded the product expected from chelation control, while the allylmagnesium reagent gave the Felkin-Anh product. nih.gov
Allylcerium Reagents: Allylcerium reagents, often prepared in situ from allylmagnesium halides and a cerium salt like cerium(III) chloride, are known to be less basic and can favor addition over deprotonation, particularly with substrates bearing acidic protons. acs.org
Allylboron Reagents: Allylboron reagents are renowned for their high stereoselectivity in reactions with aldehydes and ketones, often following predictable Zimmerman-Traxler transition state models. msu.edu In direct comparisons, allylboron reagents frequently provide higher diastereoselectivity than allylmagnesium reagents. orgsyn.org For example, in the allylation of certain chiral aldehydes, allylboron reagents can achieve excellent stereocontrol where this compound is less selective. thieme-connect.com
Allyltitanium Reagents: Similar to allylboron reagents, allyltitanium reagents are often employed when high stereoselectivity is required. They can exhibit superior selectivity in additions to carbonyl compounds compared to allylmagnesium reagents. nih.gov
Allyltin Reagents: Allyltin reagents (allylstannanes) typically require Lewis acid catalysis to react with carbonyl compounds. Their stereoselectivity can be controlled by the reaction conditions and the nature of the Lewis acid, offering a different handle for stereocontrol compared to the inherent reactivity of this compound. msu.edu
| Allylmetal Reagent | Substrate Type | General Stereoselectivity | Controlling Factor | Reference |
|---|---|---|---|---|
| This compound | Carbonyls/Imines | Low to Moderate / Unpredictable | High intrinsic reactivity | nih.gov |
| Allylzinc Reagents | Imines | Can be opposite to Allyl-Mg | Chelation control can dominate | nih.gov |
| Allylboron Reagents | Aldehydes/Ketones | High | Zimmerman-Traxler transition state | msu.eduorgsyn.org |
| Allyltitanium Reagents | Carbonyls | High | Predictable transition states | nih.gov |
| Allyltin Reagents | Carbonyls | Variable / High with catalyst | Lewis acid catalysis | msu.edu |
Distinct Stereochemical Outcomes vs. Other Organometallics
The stereochemical outcomes of reactions involving this compound are frequently distinct from those of other organometallic reagents, a fact that underscores its unique mechanistic pathways. As previously noted, the failure of the Felkin-Anh and chelation-control models to reliably predict the products of this compound additions is a significant point of differentiation. nih.govnih.gov
In a comparative study involving additions to α-halogenated cyclic ketones, the difference in stereoselectivity is stark. For example, the addition of an alkynyllithium reagent to 2-chlorocyclohexanone (B41772) was highly stereoselective, affording a >99:1 diastereomeric ratio. In sharp contrast, the addition of this compound under similar conditions was largely unselective, yielding an 81:19 mixture of diastereomers. nih.gov This trend holds for various ring sizes and halogen substituents, highlighting the general inability of this compound to match the stereoselectivity of other, more sterically demanding or electronically different, organometallics in these systems. nih.gov
This lack of selectivity is attributed to the rapid, often diffusion-controlled, rate of reaction for this compound. nih.gov The reaction proceeds so quickly that the system does not have time to equilibrate and select the lowest energy transition state pathway that governs the stereochemical outcome in slower reactions with other organometallics. nih.gov
However, it is important to note that high diastereoselectivity with this compound can be achieved in specific cases, particularly when one face of the carbonyl group is sterically blocked by the substrate's conformation. nih.gov In such instances, the stereochemical outcome is dictated more by the substrate's inherent bias than by the reagent's stereoelectronic preferences. For example, additions to certain conformationally rigid ketones can proceed with high diastereoselectivity even with this compound. nih.gov
In another example, the allylation of chiral N-tert-butanesulfinyl hemiaminals showed that while methylmagnesium chloride addition gave moderate diastereoselectivity (dr 30:70), the corresponding allylation with this compound proceeded with much higher diastereoselectivity (dr 8:92). This has been rationalized by a chelated transition-state model where the allyl group's approach is highly directed. uasz.sn
| Reagent | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|
| Phenylethynyllithium | >99:1 | 75 | nih.gov |
| This compound | 81:19 | 63 | nih.gov |
Computational and Theoretical Chemistry Applied to Allylmagnesium Chloride
Quantum Mechanical Calculations of Reaction Pathways
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving allylmagnesium chloride. These calculations help in understanding the intricate details of bond-forming and bond-breaking processes.
Detailed DFT studies have been conducted on the addition of allyl Grignard reagents to various substrates, such as nitriles and carbonyl compounds. acs.orgresearchgate.net For instance, in the reaction with nitriles, computational analysis has revealed the crucial role of the solvent and reaction conditions in determining the product outcome, which can be selectively tuned to produce tetrahydropyridines, aminoketones, or enamines. acs.org The calculations often involve locating transition states and intermediates along the reaction coordinate to determine the most favorable pathway. For the magnesium-assisted Diels-Alder reaction, computations have shown the relative free energies (ΔG) for pathways involving both unsolvated and solvated magnesium species, highlighting the influence of solvent coordination. acs.org
The level of theory and basis sets used in these calculations are critical for obtaining accurate results. A common approach involves geometry optimization at a certain level (e.g., B3LYP-D3/def2-SVP) followed by single-point energy calculations with a more extensive basis set (e.g., def2-TZVPP) and inclusion of solvent effects through models like the Polarizable Continuum Model (PCM). acs.org These studies have provided valuable data on the relative free energies of intermediates and transition states, which are key to understanding the reaction mechanism. acs.org
Table 1: Calculated Relative Free Energies for a Magnesium-Assisted Diels-Alder Reaction Pathway acs.org
| Species | Relative Free Energy (ΔG, kcal/mol) in Et₂O |
| Reactant Complex | 0.0 |
| Transition State | +18.7 |
| Product Complex | -5.4 |
Note: Data computed at the PCM(Et2O)/B3LYP-D3/def2-TZVPP//PCM(Et2O)/B3LYP-D3/def2-SVP level of theory.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in solution, providing insights that complement static quantum mechanical calculations. Ab initio MD simulations, in particular, can model the complex interplay between the Grignard reagent, solvent molecules, and other species in solution. acs.org
A key area of investigation using MD is the Schlenk equilibrium, which governs the composition of Grignard reagent solutions. acs.orgwikipedia.org Simulations of the model Grignard reagent CH₃MgCl in tetrahydrofuran (B95107) (THF) have shown that the transformation into MgCl₂ and Mg(CH₃)₂ occurs through the formation of chlorine-bridged dinuclear species. acs.org These simulations reveal that magnesium atoms can be coordinated by two to four THF molecules, and the dynamic exchange of these solvent molecules is crucial for the ligand exchange process. acs.org The solvent dynamics are key to the breaking and forming of Mg-Cl and Mg-C bonds, with bond cleavage occurring at the more solvated magnesium center. acs.org
Classical MD simulations are also employed to study the solvation structure and ion-pairing behavior of magnesium chloride in aqueous and non-aqueous solutions. osu.edunih.gov These simulations, which rely on force fields to describe interatomic interactions, can provide information on radial distribution functions and the potential of mean force for ion association. osu.edunih.gov
Prediction of Stereoselectivity and Regioselectivity
Predicting the stereoselectivity and regioselectivity of reactions involving this compound is a significant challenge due to the reagent's high reactivity. nih.govresearchgate.net Unlike many other Grignard reagents, the reactions of allylmagnesium halides with aldehydes and ketones often approach the diffusion-control limit. nih.gov This means the reaction rate is limited by how quickly the reactants can encounter each other in solution, rather than the energy barrier of the chemical transformation itself. nih.gov Consequently, traditional transition state models like the Felkin-Anh and chelation-control models, which rely on a Curtin-Hammett kinetic scenario, often fail to predict the stereochemical outcome. nih.govnih.gov
Computational studies have suggested that the lack of stereoselectivity in some cases can be attributed to multiple attack modes having similar rate constants. nih.gov However, high stereoselectivity can be achieved if the substrate has a conformation that sterically blocks one face of the reactive center, preventing the approach of the allylmagnesium reagent. nih.gov
In terms of regioselectivity, allylmagnesium reagents can react at either the α- or γ-carbon of the allyl group. While the reaction with unhindered carbonyl compounds often proceeds through a six-membered ring transition state with allylic transposition (γ-attack), reactions with hindered ketones may favor a four-membered transition state leading to the α-product. researchgate.net Computational methods, including machine learning approaches, are being developed to better predict regioselectivity in various chemical reactions, which could be applied to this compound systems. mit.edursc.org
Analysis of Transition State Structures and Energies
The analysis of transition state (TS) structures and their associated energies is fundamental to understanding the reactivity and selectivity of this compound. Quantum chemical calculations have been pivotal in characterizing these fleeting structures.
For the addition of allyl Grignard reagents to carbonyl compounds, two main types of transition states are often considered: a four-centered TS and a six-membered ring TS. researchgate.netnih.gov Computational and experimental evidence suggests that for most aldehydes and ketones, the reaction proceeds through a concerted, six-membered-ring transition state. nih.gov This pathway is distinct from that of non-allylic Grignard reagents, which can react via four-centered transition states or through dimeric reagent structures. nih.gov
Calculations reveal that the activation energies for these reactions can be very low. For instance, the activation energy for the reaction of this compound with certain ketones is calculated to be less than 2 kcal/mol, which is consistent with its high reactivity and diffusion-controlled kinetics. nih.gov Multi-configuration spin-coupled (MC-SC) calculations have also been used to probe the chemical nature of the transition states in the addition of allyl Grignard reagents to acetone, providing a more detailed electronic structure description. researchgate.net
Table 2: Comparison of Proposed Transition State Geometries
| Transition State Type | Key Feature | Associated Reaction |
| Six-membered ring | Concerted mechanism involving the carbonyl oxygen and magnesium. | Addition to most aldehydes and ketones. nih.gov |
| Four-centered | Direct nucleophilic attack of the allyl group on the carbonyl carbon. | Addition to hindered ketones. researchgate.net |
Modeling of Solution-Phase Behavior and Aggregation
The behavior of this compound in solution is complex, characterized by the Schlenk equilibrium and the formation of various aggregates. wikipedia.orgnih.gov Computational modeling has been essential in unraveling the structures of the species present in solution. acs.orgacs.org The equilibrium involves the disproportionation of two equivalents of this compound into diallylmagnesium (Mg(C₃H₅)₂) and magnesium chloride (MgCl₂). wikipedia.orgtcichemicals.comtcichemicals.com
2 C₃H₅MgCl ⇌ Mg(C₃H₅)₂ + MgCl₂
The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. wikipedia.org In ethereal solvents like THF, various solvated monomers, dimers, and other oligomers coexist. acs.orgnih.gov Ab initio molecular dynamics simulations have provided a detailed picture of this equilibrium for model Grignard reagents, showing that it proceeds through chlorine-bridged dimeric intermediates. acs.org These computational studies highlight that different solvated structures are close in energy, with energy differences often being less than 5 kcal/mol, indicating a dynamic and complex solution environment. researchgate.net The solvent is not merely a medium but an active participant, driving the mechanism by facilitating ligand exchange through asymmetric solvation of the dimeric species. acs.orgresearchgate.net
Advanced Analytical Techniques for Allylmagnesium Chloride Research
In Situ Spectroscopic Monitoring of Grignard Reactions
Real-time, in situ monitoring of chemical reactions offers substantial advantages over traditional offline analysis, including improved understanding of reaction kinetics, detection of transient intermediates, and enhanced process control. For highly exothermic and air-sensitive reactions like those involving allylmagnesium chloride, these techniques are particularly valuable.
One of the key challenges in using this compound is controlling the stoichiometry. An excess of the Grignard reagent can lead to the formation of significant impurities, while a deficiency results in lower yields. nih.gov In situ spectroscopic methods allow for precise, real-time tracking of reactant consumption and product formation, enabling tight control over the reaction.
Near-Infrared (NIR) spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool for the online monitoring and control of Grignard reactions. nih.gov This technique is particularly well-suited for monitoring the continuous synthesis of active pharmaceutical ingredient (API) intermediates where this compound is used. nih.gov
A notable application involves the continuous Grignard alkylation reaction between a ketone substrate and this compound. nih.gov By using an inline NIR transmission flow cell, the reaction can be monitored in real time without the need for sample dilution, a significant advantage over labor-intensive offline HPLC methods. nih.gov
A robust projection to latent structures (PLS) model can be developed to quantify the concentration of the ketone substrate even in a complex reaction matrix with high variability in the concentration of the major component, the alkoxide product. nih.gov This model, combined with a feedforward-feedback control loop, allows for the precise dosing of reactants to maintain the reaction as close as possible to the desired stoichiometric ratio, paving the way for full process automation. nih.gov
The rich data provided by NIR spectroscopy can also be used for model performance supervision. Spectral residuals and pretreated spectra can help identify outliers, which may indicate an excess of the Grignard reagent. nih.gov Furthermore, the rapid sampling time of NIR instruments allows for the study of the dynamic behavior of the reactor, providing valuable information for process control design and the assessment of analytical tools. nih.gov
Table 1: Application of Inline NIR Spectroscopy for Grignard Reaction Control (This table is interactive and can be sorted by clicking on the headers)
| Parameter Monitored | Analytical Technique | Model | Key Benefit |
|---|---|---|---|
| Ketone Substrate Concentration | Inline NIR Transmission Spectroscopy | Projection to Latent Structures (PLS) | Real-time, non-invasive monitoring for precise stoichiometric control. nih.gov |
| Grignard Reagent Excess | NIR Spectral Residuals | N/A | Early detection of process deviations and potential impurity formation. nih.gov |
Advanced NMR Spectroscopy for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of reaction products and gaining insight into reaction mechanisms. In the context of this compound, advanced NMR techniques are particularly useful for determining the stereochemical outcome of reactions, which is a critical aspect of mechanistic understanding.
The addition of this compound to chiral ketones can be highly diastereoselective. The precise determination of the diastereomeric ratio (d.r.) of the resulting homoallylic alcohols provides crucial data for evaluating and refining stereochemical models like the Felkin-Anh and chelation-control models. nih.govnih.gov
Research has shown that all diastereomeric ratios of products from this compound additions can be determined by ¹³C{¹H} NMR spectroscopy and confirmed by ¹H NMR spectroscopy. nih.gov For example, in the reaction of this compound with 2-bromocyclooctanone, ¹H NMR and ¹³C{¹H} NMR analysis of the unpurified reaction mixture revealed the formation of two diastereomers in an 87:13 ratio. nih.gov This level of quantitative analysis is essential for understanding the factors that control stereoselectivity.
Computational and experimental studies suggest that the addition of allylmagnesium reagents to unhindered carbonyl compounds likely proceeds through a concerted, six-membered-ring transition state. nih.gov The stereochemical data obtained from NMR analysis is vital for validating these proposed mechanistic pathways. While ¹H and ¹³C NMR are the primary tools, more advanced techniques such as 2D NMR (COSY, HSQC, HMBC) can be employed for the unambiguous assignment of complex product structures, further solidifying the mechanistic understanding.
Table 2: NMR Spectroscopic Data for Diastereomeric Products of this compound Addition to 2-Chlorocycloheptanone (This table is interactive and can be sorted by clicking on the headers)
| Diastereomer | ¹H NMR (400 MHz, CDCl₃) δ | ¹³C{¹H} NMR (100 MHz, CDCl₃) δ |
|---|---|---|
| Major (anti-9a) | 5.99–5.89 (m, 1H), 5.20–5.15 (m, 2H), 4.41 (dd, J = 8.8, 3.2, 1H), 2.50–2.44 (m, 1H), 2.37–2.31 (m, 1H), 2.22–2.17 (m, 1H), 2.05–1.97 (m, 2H), 1.88–1.80 (m, 4H), 1.61–1.34 (m, 4H) | 133.3 (CH), 118.7 (CH₂), 75.0 (C), 72.5 (CH), 46.1 (CH₂), 35.4 (CH₂), 32.8 (CH₂), 26.8 (CH₂), 24.8 (CH₂), 19.8 (CH₂) |
Mass Spectrometry Techniques in Product Analysis
Mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC-MS), is a cornerstone for the identification and analysis of reaction products and byproducts. Its high sensitivity and ability to provide molecular weight and fragmentation information are invaluable in the study of this compound reactions.
In the context of manganese-catalyzed cross-coupling reactions, where this compound can be used as a reagent, GC-MS is employed to determine the yield of the products and identify any side products formed. For instance, in the reaction of 4-chlorobenzonitrile (B146240) with cyclohexylmagnesium chloride catalyzed by a manganese salt, GC-MS analysis showed a 90% yield of the desired cross-coupling product. However, when this compound was used in a similar reaction, no product was detected by GC-MS, highlighting the technique's utility in assessing reaction success and substrate scope.
The primary products of the addition of this compound to aldehydes and ketones are homoallylic alcohols. GC-MS analysis of these products typically shows a molecular ion peak (or a peak corresponding to [M-H₂O]⁺ due to dehydration in the ion source) and characteristic fragmentation patterns of alcohols, confirming the structure of the product.
Chromatographic Methods for Product and Byproduct Analysis
Chromatographic techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for the separation, quantification, and purification of products and byproducts from reactions involving this compound.
Gas chromatography is particularly useful for analyzing the volatile products and byproducts of Grignard reactions. A Japanese patent describes a continuous process for the preparation of this compound where the yield is determined by reacting the Grignard reagent with hexanal (B45976) and then quantifying the resulting alcohol by gas chromatography using an internal standard. google.com This method allows for the accurate determination of the concentration of the active Grignard reagent. GC can also be used to analyze for the presence of common byproducts in Grignard reactions, such as the Wurtz coupling product (1,5-hexadiene in the case of allyl halides).
High-performance liquid chromatography is a powerful tool for the separation of less volatile compounds, including the diastereomeric products often formed in additions of this compound to chiral substrates. The separation of diastereomers by normal-phase HPLC on silica (B1680970) gel is a common practice. This allows for the isolation of pure stereoisomers for further characterization and is crucial for determining the precise diastereomeric ratio of a reaction, which, as mentioned, is vital for mechanistic studies. For instance, the diastereomeric esters derived from alcohols produced in Grignard reactions can be separated by HPLC, enabling the preparation of enantiopure compounds.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,5-hexadiene |
| 2-bromocyclooctanone |
| 2-chlorocycloheptanone |
| 4-chlorobenzonitrile |
| Cyclohexylmagnesium chloride |
| Hexanal |
| Homoallylic alcohols |
| Ketone |
| Magnesium |
Q & A
Q. What are the standard synthetic protocols for preparing allylmagnesium chloride, and how is its purity validated?
this compound is typically synthesized by reacting allyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction requires careful control of stoichiometry and temperature to avoid side reactions. Characterization involves <sup>1</sup>H NMR to confirm the absence of unreacted magnesium and GC-MS to verify purity. For new preparations, elemental analysis and titration methods (e.g., Gilman titration) are recommended to quantify active magnesium content .
Q. What are the primary reaction pathways for this compound in organic synthesis?
this compound is widely used in nucleophilic additions to carbonyl compounds (e.g., ketones, aldehydes) and coupling reactions (e.g., Kumada cross-coupling). Its reactivity is influenced by solvent polarity, with THF favoring Schlenk equilibria that modulate reagent availability. Methodologically, reactions are conducted at low temperatures (−78°C to 0°C) to enhance selectivity, followed by aqueous workup to quench excess reagent .
Q. How should this compound be handled and stored to ensure stability?
The reagent is highly moisture- and oxygen-sensitive. Storage under argon or nitrogen in flame-sealed glass ampules at −20°C is critical. Handling requires inert glovebox conditions or Schlenk-line techniques. Leaks or spills should be neutralized with dry sand or silica gel, followed by ethanol to quench residual reactivity .
Advanced Research Questions
Q. Why does this compound exhibit poor reproducibility in synthesizing silylamide-Hauser bases?
Protonolysis routes using this compound are prone to Schlenk equilibria, leading to dynamic ligand exchange and unpredictable stoichiometry. Salt metathesis with potassium silylamides generates intractable mixtures due to competing side reactions (e.g., ligand scrambling). For reproducible syntheses, alternative Grignard reagents (e.g., methylmagnesium iodide) are recommended .
Q. How can reaction parameters be optimized for this compound-mediated allylation of sterically hindered substrates?
Key optimizations include:
- Solvent selection : Replacing THF with 2-MeTHF reduces coordination strength, minimizing over-addition byproducts.
- Temperature control : Lowering reaction temperatures to −98°C enhances diastereoselectivity.
- Stoichiometry : Using 1.3–1.6 equivalents of reagent balances conversion and selectivity. These adjustments improved yields from 49% to 87% in the synthesis of complex lactols .
Q. What mechanistic insights explain the diastereoselective addition of this compound to chiral imines?
Excess this compound induces allyl-to-(Z)-1-propenyl isomerization during addition to pyrroleimines. Steric effects from the chiral auxiliary (e.g., (S)-valinol) direct nucleophilic attack to the less hindered face, achieving diastereomeric ratios >5:1. Reaction progress should be monitored via <sup>13</sup>C NMR to track isomerization dynamics .
Q. How can researchers assess the toxicity and environmental impact of this compound in experimental workflows?
Toxicity studies recommend:
- In vitro assays : HepG2 cell lines to evaluate hepatotoxicity.
- Metabolic profiling : LC-MS analysis of urinary metabolites in rodent models.
- Environmental precautions : Avoid discharge into waterways; use inert adsorbents (e.g., silica gel) for spill containment. Chronic exposure risks include neurotoxicity and renal damage, as observed in animal studies .
Q. What strategies control regioselectivity in this compound reactions with polyunsaturated substrates?
Regioselectivity is governed by:
- Substrate electronics : Electron-deficient alkenes favor 1,2-addition.
- Hydromagnesiation : In situ generation of allylmagnesium species from 1,3-dienes via MgH2 enables selective formation of branched products.
- Additives : Chlorosilanes redirect reactivity to linear allylsilanes with >90% stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
